Barium chlorite

Description

Properties

CAS No. |

14674-74-9 |

|---|---|

Molecular Formula |

Ba(ClO2)2 |

Molecular Weight |

272.223 |

IUPAC Name |

barium(2+);dichlorite |

InChI |

InChI=1S/Ba.2ClHO2/c;2*2-1-3/h;2*(H,2,3)/q+2;;/p-2 |

InChI Key |

WOHVONCNVLIHKY-UHFFFAOYSA-L |

SMILES |

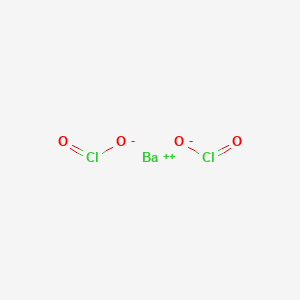

[O-]Cl=O.[O-]Cl=O.[Ba+2] |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Barium Chlorite

This guide provides a detailed overview of the fundamental chemical properties of barium chlorite, with a focus on its molecular formula and weight. The information is tailored for researchers, scientists, and professionals in drug development who may encounter this compound in various chemical contexts.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound.

| Parameter | Value | Reference |

| Molecular Formula | Ba(ClO2)2 | [1] |

| Molecular Weight | 272.2306 g/mol | [2] |

| Elemental Composition | Barium (Ba): 50.45% | [2] |

| Chlorine (Cl): 26.05% | [2] | |

| Oxygen (O): 23.51% | [2] | |

| CAS Number | 14674-74-9 | [1][3] |

Experimental Protocols

Determination of Molecular Weight by Mass Spectrometry

A standard method for determining the molecular weight of an inorganic compound like this compound is mass spectrometry. The following is a generalized protocol.

Objective: To determine the mass-to-charge ratio (m/z) of the constituent ions of this compound to confirm its molecular weight.

Materials:

-

This compound sample

-

High-resolution mass spectrometer (e.g., ICP-MS for elemental analysis or ESI-MS for ionic species in solution)

-

Solvent (e.g., deionized water for dissolution)

-

Calibration standards

Methodology:

-

Sample Preparation: A dilute solution of this compound is prepared by dissolving a precisely weighed sample in a suitable solvent, typically deionized water. The concentration is kept low to ensure proper ionization and to avoid saturating the detector.

-

Instrument Calibration: The mass spectrometer is calibrated using a standard compound with a known mass to ensure accuracy.

-

Ionization: The prepared solution is introduced into the ion source of the mass spectrometer. For a salt like this compound, electrospray ionization (ESI) can be used to generate ions in the gas phase. In this process, the solution is sprayed through a fine, charged capillary, creating a mist of charged droplets. As the solvent evaporates, the ions (Ba2+ and ClO2-) are released.

-

Mass Analysis: The generated ions are accelerated by an electric field and guided into the mass analyzer. The analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which plots ion intensity versus the m/z ratio.

-

Data Interpretation: The peaks in the mass spectrum are analyzed to identify the isotopic pattern of the barium cation (Ba2+) and the chlorite anion (ClO2-). The molecular weight of the compound can be calculated from the masses of these constituent ions.

Chemical Behavior Visualization

The following diagram illustrates the dissociation of this compound in an aqueous solution, a fundamental chemical property for this water-soluble salt.[1]

References

Barium Chlorite: A Technical Overview of a Lesser-Known Oxidizing Agent

For Researchers, Scientists, and Drug Development Professionals

October 30, 2025

Introduction

Barium chlorite (Ba(ClO₂)₂) is an inorganic compound that, despite its potential as a strong oxidizing agent, remains a sparsely documented chemical entity in scientific literature and major chemical databases. This technical guide synthesizes the available registry information, physicochemical properties, and safety data for this compound. It also highlights the significant gaps in the experimental data for this compound, providing a clear perspective for researchers and developers who may encounter or consider this substance in their work. Due to the limited specific toxicological data on this compound, information regarding the toxicity of the barium ion is included to provide a baseline for safety considerations.

Registry and Identification

This compound is identified by the CAS number 14674-74-9.[1][2] However, it is notably absent from major chemical registries such as PubChem and the European Chemicals Agency (ECHA) database. This lack of comprehensive registration suggests limited commercial production and regulatory assessment.

The relationship between the primary identifiers of this compound is illustrated in the diagram below.

Caption: Relationship between key identifiers for this compound.

Physicochemical Properties

The available data on the physicochemical properties of this compound are summarized in the table below. It is important to note that some of this data may be predicted or from sources with limited experimental validation.

| Property | Value | Source |

| Molecular Formula | Ba(ClO₂)₂ | [3] |

| Molecular Weight | 272.23 g/mol | [4] |

| Appearance | White granular solid or crystalline solid.[1][3] | [1][3] |

| Density | 3.61 g/cm³ | [2] |

| Melting Point | Decomposes explosively at 190 °C.[1] | [1] |

| Boiling Point | Not applicable (decomposes). | N/A |

| Solubility | Soluble in water.[5] It can crystallize from solution as a heptahydrate or a 3.5-hydrate.[1][6] | [1][5][6] |

Chemical Reactivity and Hazards

This compound is a strong oxidizing agent.[1] This property dictates its primary chemical hazards.

| Reactivity | Description | Source |

| With Combustible Materials | Accelerates the burning of combustible materials. Mixtures can be highly flammable and may be ignited by friction. | [1] |

| With Reducing Agents | Can ignite on contact with substances like potassium thiocyanate.[1] | [1] |

| With Chlorine | Reacts with chlorine gas to produce explosive chlorine dioxide (ClO₂). | [1] |

| With Ammonia | Reacts with ammonia to produce shock-sensitive ammonium chlorite. | [1] |

| Thermal Decomposition | Decomposes explosively at 190 °C. When heated to decomposition, it emits toxic fumes of chlorine.[1] | [1] |

Experimental Protocols

A significant gap exists in the scientific literature regarding detailed experimental protocols for the synthesis of this compound. While a general reaction scheme is proposed, specific procedural details, purification methods, and analytical characterization are not well-documented.

General Synthesis Reaction:

One suggested method for the preparation of this compound involves the reaction of chlorous acid with barium carbonate[2]:

BaCO₃(s) + 2HClO₂(aq) → Ba(ClO₂)₂(aq) + H₂O(l) + CO₂(g)

Another documented laboratory-scale synthesis involves the reaction of chlorine dioxide with barium hydroxide and hydrogen peroxide[4]:

2ClO₂ + Ba(OH)₂·8H₂O + H₂O₂ → Ba(ClO₂)₂ + O₂ + 10H₂O

Note: Due to the hazardous nature of the reactants and products, any attempt at synthesis should be conducted with extreme caution by experienced personnel in a controlled laboratory setting.

Crystalline Structure

Research has been published on the crystal structure of this compound hydrate, specifically Ba(ClO₂)₂·3.5H₂O. This compound has a monoclinic crystal structure.[6] The barium cation (Ba²⁺) is coordinated by chlorite anions (ClO₂⁻) and water molecules.[6] This structural information is valuable for understanding the solid-state properties of the hydrated form of this compound.

Toxicity and Safety

There is a lack of specific toxicological studies on this compound. However, as a soluble barium salt, it should be handled as a highly toxic substance. The primary toxicity is associated with the barium ion (Ba²⁺), which is a muscle poison.

| Hazard | Description | Source |

| Toxicity of Barium Ion | Soluble barium compounds are toxic. The barium ion can cause vomiting, abdominal cramps, diarrhea, and in severe cases, tremors, paralysis, and death. | [7] |

| General Hazards | This compound is classified as a poison.[1] Ingestion or inhalation of dust can be harmful. | [1] |

| Personal Protective Equipment | Due to its oxidizing nature and the toxicity of barium, appropriate PPE, including chemical-resistant gloves, safety goggles, and respiratory protection, should be used when handling this compound. | N/A |

Conclusion

This compound (CAS No. 14674-74-9) is a potent oxidizing agent with limited documentation in major chemical databases and scientific literature. While its basic chemical formula and some physical properties are known, there is a significant lack of detailed experimental protocols for its synthesis and a comprehensive set of quantitative data, including solubility profiles and spectral information. Its classification as a poison, primarily due to the presence of the soluble barium ion, necessitates stringent safety precautions. The information provided in this guide serves as a foundational overview for researchers and professionals, while also highlighting the need for further investigation into the properties and safe handling of this chemical.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Barium Chlorite

For Researchers, Scientists, and Drug Development Professionals

Abstract

Barium chlorite (Ba(ClO₂)₂) is an inorganic salt characterized by its strong oxidizing properties and inherent instability. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, including its molecular structure, thermal behavior, and reactivity. Detailed experimental protocols for its synthesis and analysis are presented to aid researchers in their laboratory work. While this compound itself has not found direct applications in drug development due to its toxicity and instability, this guide also explores the biological activities of its constituent ions and related compounds, offering a broader context for its potential, albeit indirect, relevance to the pharmaceutical sciences.

Introduction

This compound is a compound of significant interest in the field of inorganic chemistry due to the reactive nature of the chlorite anion. It is a powerful oxidizing agent, a property that defines much of its chemical behavior and potential applications, as well as its considerable hazards. For professionals in research and drug development, a thorough understanding of such reactive species is crucial, not only for exploring potential therapeutic avenues of related compounds but also for ensuring laboratory safety. This document serves as a detailed technical resource on this compound, consolidating its known physical and chemical characteristics, outlining experimental procedures, and discussing the biological implications of its components.

Physical Properties

This compound is a white crystalline solid.[1] It can exist in an anhydrous form as well as a hydrated state, most notably as this compound hydrate, Ba(ClO₂)₂·3.5H₂O.[2] The physical properties of this compound are summarized in the table below.

| Property | Value | References |

| Molecular Formula | Ba(ClO₂)₂ | [1] |

| Molar Mass | 272.23 g/mol | [1] |

| Appearance | White crystalline solid | [1] |

| Density | 3.61 g/cm³ | [3][4] |

| Melting Point | Decomposes at 190 °C | [3] |

| Boiling Point | Not applicable (decomposes) | |

| Solubility in Water | Soluble | [2][5] |

| Crystal Structure (Hydrate) | Monoclinic, space group C2/c | [2][5] |

Note: Some sources report high melting and boiling points (727 °C and 1640 °C, respectively)[3][4]; however, these are likely theoretical values or pertain to a different substance, as experimental evidence strongly indicates that this compound decomposes explosively at a much lower temperature.[2][3]

Chemical Properties and Reactivity

This compound is a potent oxidizing agent and is highly reactive. Its chemical properties are largely dictated by the unstable chlorite ion (ClO₂⁻).

Thermal Decomposition

This compound is thermally unstable and undergoes explosive decomposition at approximately 190 °C.[3] The decomposition is a rapid, exothermic process that releases a significant amount of gas.[2] The proposed pathway for its decomposition involves an initial disproportionation to barium chlorate (Ba(ClO₃)₂) and barium chloride (BaCl₂), followed by the decomposition of barium chlorate at higher temperatures to yield barium chloride and oxygen.[2]

Overall Decomposition Reaction:

Ba(ClO₂)₂ (s) → BaCl₂ (s) + 2O₂ (g)[2]

Reactivity with Acids

When this compound reacts with strong acids, it forms the unstable chlorous acid (HClO₂), which readily decomposes, often explosively, to generate chlorine dioxide (ClO₂) gas, a toxic and explosive substance.[2]

Reaction with Hydrochloric Acid:

Ba(ClO₂)₂ (aq) + 2HCl (aq) → BaCl₂ (aq) + 2HClO₂ (aq)

2HClO₂ (aq) → ClO₂ (g) + other products

Oxidizing Properties

As a strong oxidizing agent, this compound can react vigorously with combustible materials, organic compounds, and reducing agents. Mixtures with finely divided metals or sulfur can be flammable and may be ignited by friction.[4][6]

Experimental Protocols

Synthesis of this compound

A common laboratory-scale synthesis of this compound involves a double displacement reaction between a soluble barium salt, such as barium chloride (BaCl₂), and a soluble chlorite salt, typically sodium chlorite (NaClO₂), in an aqueous solution.[5]

Protocol:

-

Preparation of Reactant Solutions: Prepare saturated aqueous solutions of barium chloride and sodium chlorite separately.

-

Reaction: Slowly add the sodium chlorite solution to the barium chloride solution with constant stirring. The less soluble this compound will begin to precipitate.

-

Crystallization: Cool the reaction mixture in an ice bath to maximize the precipitation of this compound.

-

Isolation: Collect the precipitated this compound crystals by filtration.

-

Purification (Recrystallization): The purity of the product can be improved by recrystallization. Dissolve the crude this compound in a minimum amount of hot water and then allow it to cool slowly to form purer crystals. Filter the recrystallized product and dry it carefully at a low temperature, away from any sources of ignition.

Analytical Methods

The barium content in a sample of this compound can be determined gravimetrically. This involves precipitating the barium ions as an insoluble salt, which is then filtered, dried, and weighed. A common precipitating agent is a soluble sulfate, such as sulfuric acid or sodium sulfate, which forms insoluble barium sulfate (BaSO₄).[7][8]

Protocol:

-

Sample Preparation: Accurately weigh a sample of this compound and dissolve it in deionized water.

-

Precipitation: Acidify the solution with a few drops of dilute hydrochloric acid and heat it to boiling. Slowly add a slight excess of dilute sulfuric acid with constant stirring to precipitate barium sulfate.

-

Digestion: Keep the mixture hot for a period to allow the precipitate to digest, which results in larger, more easily filterable particles.

-

Filtration and Washing: Filter the precipitate through a pre-weighed, ashless filter paper. Wash the precipitate with hot deionized water until the washings are free of chloride ions (test with silver nitrate solution).

-

Drying and Weighing: Carefully dry the filter paper and precipitate in an oven, and then ignite it in a muffle furnace to a constant weight. The final weight of the barium sulfate is used to calculate the percentage of barium in the original sample.

The concentration of the chlorite anion can be determined using ion chromatography (IC). This technique separates ions based on their affinity for an ion-exchange resin.[1][2][6]

Protocol:

-

Sample Preparation: Prepare an aqueous solution of the this compound sample of a known concentration.

-

Instrumentation: Utilize an ion chromatograph equipped with a suitable anion-exchange column (e.g., AS19-HC) and a suppressed conductivity detector.[6]

-

Elution: Use an appropriate eluent, such as a dilute solution of potassium hydroxide or sodium carbonate, to separate the chlorite from other anions.[2][6]

-

Detection and Quantification: The conductivity detector measures the concentration of the eluted ions. The chlorite concentration is determined by comparing the peak area of the sample to a calibration curve prepared from standard solutions of known chlorite concentrations.

Relevance to Drug Development and Biological Systems

Direct applications of this compound in drug development are non-existent due to its high toxicity and instability. However, understanding the biological effects of its constituent ions and related compounds can be relevant for toxicological assessments and for exploring the therapeutic potential of other, more stable compounds.

Biological Activity of Barium Ions (Ba²⁺)

Soluble barium compounds are toxic to humans.[9][10][11] The barium ion (Ba²⁺) acts as a muscle poison, causing stimulation and then paralysis.[9] It can lead to gastrointestinal distress, cardiac arrhythmias, and respiratory failure.[9] In a therapeutic context, some barium compounds, though not this compound, have been explored in drug delivery systems. For instance, barium sulfate nanoparticles have been investigated as carriers for targeted drug delivery due to their biocompatibility and stability.[4][12] Barium chloride has also been used to crosslink polymers for gastrointestinal drug delivery systems.[13]

Biological Activity of Chlorite Ions (ClO₂⁻) and Related Compounds

The chlorite ion is the active component in some antimicrobial and disinfectant formulations. Stabilized chlorine dioxide (a source of chlorite ions) has demonstrated broad-spectrum antimicrobial, antiviral, and antifungal properties.[14][15][16] It is used in water purification and as a surface disinfectant.[17][18]

Some research has explored the therapeutic potential of chlorite-containing formulations. For example, a formulation known as WF10, which contains chlorite, has been investigated for the treatment of various diseases, including infections and some cancers.[19] Studies have also looked into the anticancer potential of chlorine dioxide, suggesting it may inhibit the proliferation of cancer cells.[20] However, the use of chlorite-based therapies remains controversial and requires further rigorous scientific validation. The toxicological profile of chlorite and chlorate includes effects on hematological parameters.[21]

Safety and Handling

This compound is a hazardous substance and must be handled with extreme care.

-

Toxicity: It is toxic if ingested or inhaled. Barium poisoning can be fatal.[9][22]

-

Oxidizer: It is a strong oxidizing agent and can cause fires or explosions in contact with combustible materials.

-

Instability: It is sensitive to heat and friction and can decompose explosively.

-

Reactivity: It reacts dangerously with acids to produce toxic and explosive chlorine dioxide gas.

Personal Protective Equipment (PPE): When handling this compound, appropriate PPE, including safety goggles, gloves, and a lab coat, is mandatory. Work should be conducted in a well-ventilated fume hood.

Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as acids, organic compounds, and reducing agents.

Conclusion

This compound is a highly reactive and unstable inorganic compound with potent oxidizing properties. Its physical and chemical characteristics, particularly its thermal instability and reactivity with acids, necessitate careful handling and storage. While it does not have direct applications in drug development, the study of its constituent ions provides valuable insights into toxicology and the potential therapeutic applications of related, more stable compounds. The experimental protocols outlined in this guide offer a foundation for researchers working with this and similar energetic materials. A thorough understanding of the properties and hazards of this compound is paramount for ensuring safety and advancing scientific research.

References

- 1. separationmethods.com [separationmethods.com]

- 2. Ion chromatographic determination of trace iodate, chlorite, chlorate, bromide, bromate and nitrite in drinking water using suppressed conductivity detection and visible detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. juniperpublishers.com [juniperpublishers.com]

- 5. This compound | 14674-74-9 | Benchchem [benchchem.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Experiment: Gravimetric Estimation of Ba2+ in BaCl2 Solution - Mahida Academy-Building Futures [mahidaacademy.org]

- 8. Gravimetric Estimation of Barium (Theory) : Inorganic Chemistry Virtual Lab : Chemical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]

- 9. atsdr.cdc.gov [atsdr.cdc.gov]

- 10. atsdr.cdc.gov [atsdr.cdc.gov]

- 11. PUBLIC HEALTH STATEMENT - Toxicological Profile for Barium and Barium Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. A systematic review on chlorine dioxide as a disinfectant - PMC [pmc.ncbi.nlm.nih.gov]

- 15. dx50.co.nz [dx50.co.nz]

- 16. selfhacked.com [selfhacked.com]

- 17. Sodium Chlorite: Can It Be Used as Medicine?_Chemicalbook [chemicalbook.com]

- 18. Sodium Chlorite: What Is It and Can It Be Medicinal? [healthline.com]

- 19. US8501244B2 - Chlorite formulations and methods of preparation and use thereof - Google Patents [patents.google.com]

- 20. The Anticancer Potential of Chlorine Dioxide in Small-Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Toxicological effects of chlorine dioxide, chlorite and chlorate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. stellarscientific.com [stellarscientific.com]

An In-depth Technical Guide to the Solubility of Barium Chlorite

Introduction

Barium chlorite (Ba(ClO₂)₂) is an inorganic salt composed of a barium cation (Ba²⁺) and two chlorite anions (ClO₂⁻). While information on its synthesis and structure is available, a comprehensive, publicly accessible database of its quantitative solubility in water and other common solvents is notably absent from the scientific literature. This guide provides a summary of the available qualitative solubility information for this compound, a detailed experimental protocol for its quantitative determination, and for comparative context, the solubility data of the related compounds, barium chloride (BaCl₂) and barium chlorate (Ba(ClO₃)₂).

Solubility of this compound: Qualitative Assessment

Based on available literature, this compound is described as being soluble in water, with a "moderate solubility"[1]. Its preparation often involves a double displacement reaction in an aqueous solution, for example, between barium chloride and sodium chlorite. This method relies on the principle that this compound is less soluble than the other product, sodium chloride, allowing it to precipitate out of the solution upon cooling or concentration[1]. This suggests that while soluble, it is not infinitely so and its solubility is temperature-dependent.

No specific quantitative data for the solubility of this compound in common organic solvents such as ethanol, methanol, or acetone was found in the conducted searches.

Experimental Protocol for Determining the Solubility of this compound

For researchers requiring precise quantitative solubility data, a gravimetric analysis can be employed. The following is a generalized protocol that can be adapted for this compound.

Objective:

To determine the solubility of this compound in water at a specific temperature.

Materials:

-

This compound (Ba(ClO₂)₂)

-

Distilled or deionized water

-

Constant temperature water bath or incubator

-

Analytical balance (accurate to ±0.0001 g)

-

Volumetric flasks and pipettes

-

Beakers and conical flasks

-

Filter paper (fine porosity, ashless)

-

Funnel

-

Drying oven

-

Desiccator

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a known volume of distilled water in a flask. An excess is necessary to ensure the solution becomes saturated.

-

Seal the flask to prevent evaporation.

-

Place the flask in a constant temperature water bath and stir the solution for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is achieved, allow the solution to stand undisturbed in the constant temperature bath for several hours to let the undissolved solid settle.

-

Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a pre-heated or temperature-equilibrated pipette to avoid premature crystallization.

-

Filter the withdrawn sample through a pre-weighed, dry filter paper to remove any remaining solid particles.

-

-

Gravimetric Determination:

-

Transfer the filtered, known volume of the saturated solution to a pre-weighed beaker.

-

Carefully evaporate the water from the solution by heating it in a drying oven at a temperature below the decomposition point of this compound.

-

Once all the water has evaporated, cool the beaker containing the dry this compound residue in a desiccator to room temperature.

-

Weigh the beaker with the dried salt.

-

Repeat the drying and weighing process until a constant mass is obtained.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved this compound by subtracting the initial mass of the empty beaker from the final constant mass of the beaker and dried salt.

-

The solubility can then be expressed in grams per 100 mL ( g/100 mL) or any other desired unit by dividing the mass of the dissolved salt by the volume of the saturated solution withdrawn.

-

Quantitative Solubility Data for Related Barium Compounds

While specific data for this compound is unavailable, the following tables provide the solubility of barium chloride and barium chlorate in water at various temperatures. This information can offer a general, albeit not direct, indication of how a barium salt's solubility might behave with temperature changes.

Table 1: Solubility of Barium Chloride (BaCl₂) in Water

| Temperature (°C) | Solubility ( g/100 g H₂O) |

| 0 | 31.6 |

| 10 | 33.7 |

| 20 | 36.2 |

| 30 | 38.7 |

| 40 | 41.2 |

| 60 | 46.4 |

| 80 | 52.2 |

| 100 | 58.2 |

Data sourced from various chemical handbooks.

Table 2: Solubility of Barium Chlorate (Ba(ClO₃)₂) in Water

| Temperature (°C) | Solubility ( g/100 g H₂O) |

| 0 | 20.35 |

| 25 | 37.9 |

Data sourced from PubChem[2].

Visualization of Experimental Workflow

The following diagram illustrates the logical steps for the experimental determination of this compound solubility.

Caption: Workflow for Gravimetric Solubility Determination.

Conclusion

The quantitative solubility of this compound in water and other solvents is not well-documented in publicly available scientific literature. However, qualitative descriptions indicate that it is moderately soluble in water. For researchers and professionals in drug development requiring precise solubility data, the provided generalized gravimetric protocol offers a reliable method for its determination. The solubility data for the related compounds, barium chloride and barium chlorate, are included to provide a comparative context for the behavior of similar barium salts in aqueous solutions.

References

Barium chlorite discovery and historical context

An In-depth Technical Guide on the Synthesis, Properties, and Historical Context of Barium Chlorite

Abstract

This compound, Ba(ClO₂)₂, is an inorganic compound that, while not having a storied discovery in the annals of chemistry, represents an interesting member of the chlorite salt family. Its synthesis and characterization are rooted in the broader historical development of chlorine chemistry. This technical guide provides a comprehensive overview of this compound, with a focus on its synthesis protocols, physicochemical properties, and the historical context of its related compounds. The information is tailored for researchers, scientists, and professionals in drug development who may have an interest in the chemistry of alkaline earth metal chlorites and their potential applications.

Historical Context: The Emergence of Chlorite Chemistry

The story of this compound is intrinsically linked to the discovery and study of chlorine and its oxides. While a specific date or individual credited with the discovery of this compound is not well-documented, its existence is a logical consequence of the advancements in inorganic synthesis that followed the major discoveries in chlorine chemistry.

-

1774: Carl Wilhelm Scheele first produced chlorine gas, which he initially believed to be "dephlogisticated muriatic acid air."

-

1810: Sir Humphry Davy confirmed chlorine as a new element.

Following these foundational discoveries, the study of chlorine's various oxidation states and its corresponding anions (hypochlorite, chlorite, chlorate, perchlorate) began in earnest. The synthesis of various metallic salts of these oxyanions, including those of the alkaline earth metals like barium, became a subject of investigation. This compound is typically synthesized from precursors like barium chloride, a more common and industrially significant compound.

Synthesis of this compound

The preparation of this compound is most commonly achieved through aqueous reactions that take advantage of solubility differences. Below are detailed protocols for its synthesis.

Experimental Protocol: Double Displacement Reaction

This is a widely cited method for producing this compound, which relies on the reaction between a soluble barium salt and a soluble chlorite salt.

Objective: To synthesize this compound via a double displacement reaction between barium chloride and sodium chlorite.

Materials:

-

Barium chloride dihydrate (BaCl₂·2H₂O)

-

Sodium chlorite (NaClO₂)

-

Deionized water

-

Beakers

-

Magnetic stirrer and stir bar

-

Filtration apparatus (e.g., Büchner funnel and flask)

-

Filter paper

-

Drying oven

Methodology:

-

Prepare Reactant Solutions:

-

Prepare a saturated aqueous solution of barium chloride dihydrate.

-

Prepare a concentrated aqueous solution of sodium chlorite.

-

-

Reaction:

-

Slowly add the sodium chlorite solution to the barium chloride solution while stirring continuously.

-

The reaction proceeds as follows: BaCl₂(aq) + 2 NaClO₂(aq) → Ba(ClO₂)₂(s) + 2 NaCl(aq)

-

-

Precipitation:

-

This compound is less soluble than sodium chloride and will precipitate out of the solution, particularly upon cooling.[1]

-

Cool the reaction mixture in an ice bath to maximize the precipitation of this compound.

-

-

Isolation and Purification:

-

Separate the this compound precipitate from the supernatant liquid by vacuum filtration.

-

Wash the precipitate with small amounts of cold deionized water to remove residual sodium chloride and other impurities.

-

Dry the purified this compound in a desiccator or a low-temperature oven.

-

Experimental Protocol: Synthesis from Barium Peroxide and Chlorine Dioxide

An alternative method involves the reaction of a barium peroxide suspension with chlorine dioxide gas.

Objective: To synthesize this compound by reacting barium peroxide with chlorine dioxide.

Materials:

-

Barium peroxide (BaO₂)

-

Chlorine dioxide (ClO₂) gas (generated in situ)

-

Deionized water

-

Reaction vessel with a gas inlet

-

Stirring apparatus

Methodology:

-

Prepare Barium Peroxide Suspension:

-

Create an aqueous suspension of barium peroxide in the reaction vessel.

-

-

Introduce Chlorine Dioxide:

-

Bubble chlorine dioxide gas through the stirred suspension.

-

The reaction leads to the formation of this compound.

-

-

Isolation:

-

The resulting this compound can be isolated from the solution by precipitation, potentially with the addition of a solvent mixture like ethanol and diethyl ether to reduce its solubility.[2]

-

Physicochemical Properties of this compound

The most well-characterized form of this compound is its hydrate, Ba(ClO₂)₂·3.5H₂O. Anhydrous forms have been investigated but their structures are not as well-defined.[2]

| Property | Data | Reference |

| Molecular Formula | Ba(ClO₂)₂·3.5H₂O | [2] |

| Molar Mass | 335.30 g/mol | [2] |

| Appearance | Crystalline solid | |

| Crystal System | Monoclinic | [1] |

| Space Group | C2/c | [1] |

| Coordination Geometry | The Ba²⁺ cation is coordinated by ten oxygen atoms (from six chlorite anions and three water molecules) in a bicapped square antiprism geometry. | [1] |

| Stability | Reported to have very low stability. | [2] |

Visualizations

Experimental Workflow for Double Displacement Synthesis

Caption: Workflow for the synthesis of this compound via double displacement.

Logical Relationship of Barium Oxy-Salts of Chlorine

Caption: Relationship between barium chloride, chlorite, and chlorate.

Applications and Future Research

The documented applications of this compound are limited. Its primary use appears to be as a laboratory-scale precursor for the synthesis of other chlorite compounds or for the generation of chlorous acid (HClO₂).[1] Its inherent instability and the toxicity of soluble barium compounds likely limit its broader industrial applications.

Further research is needed to fully characterize the properties of both anhydrous and hydrated this compound. A more thorough investigation of its thermal stability, solubility in various solvents, and reactivity could reveal new potential applications or provide a deeper understanding of the chemistry of chlorite salts.[1]

References

A Theoretical and Computational Investigation of Barium Chlorite: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the current understanding of barium chlorite (Ba(ClO₂)₂) from a theoretical and computational perspective. Despite its importance in various chemical contexts, there is a notable scarcity of dedicated computational studies on this compound in the published literature. This document aims to bridge this gap by summarizing the existing experimental data that can serve as a foundation for future theoretical work, detailing established computational methodologies that can be applied to study this compound, and proposing a roadmap for such investigations. The guide covers the known crystallographic structure of its hydrate, a proposed thermal decomposition pathway, and an in-depth look at computational techniques like Density Functional Theory (DFT) for elucidating its electronic structure, geometry, and vibrational properties.

Introduction: The State of this compound Research

This compound, an inorganic compound with the formula Ba(ClO₂)₂, is a salt of barium and chlorite ions. While the properties and applications of related compounds have been explored, dedicated theoretical and computational studies on this compound are conspicuously absent from the current scientific literature. Electronic structure calculations, such as those using Density Functional Theory (DFT), which are pivotal for understanding a compound's behavior, have not been readily published for this compound.[1] Similarly, there is a lack of computational studies on its geometry optimization and energetic stability.[1]

This guide, therefore, serves a dual purpose: to collate the established experimental knowledge that provides the necessary groundwork for any computational model and to provide a detailed exposition of the theoretical methods that are well-suited to unravel the properties of this compound.

Experimental Foundation for Computational Modeling

Any robust computational study must be benchmarked against experimental data. In the case of this compound, single-crystal X-ray diffraction studies of its hydrate, this compound hydrate (Ba(ClO₂)₂·3.5H₂O), provide the most detailed atomic-level information available.

Crystallographic Data

The structure of this compound hydrate has been determined by single-crystal X-ray analysis at 150 K.[2][3] The compound crystallizes in the monoclinic space group C2/c with Z = 8.[2][3] The structure consists of layers of Ba²⁺ cations coordinated by ClO₂⁻ anions and water molecules, with additional solvate water molecules involved in hydrogen bonding between the layers.[2][3]

The coordination environment of the Ba²⁺ cation is a key feature, forming a distorted bicapped square antiprism.[1] Each barium ion is coordinated by ten oxygen atoms, originating from seven chlorite anions and three water molecules.[1]

Table 1: Crystallographic Data for this compound Hydrate (Ba(ClO₂)₂·3.5H₂O)

| Parameter | Value |

| Chemical Formula | Ba(ClO₂)₂·3.5H₂O |

| Crystal System | Monoclinic |

| Space Group | C2/c |

| Z | 8 |

| Temperature | 150 K |

| Ba²⁺ Coordination Number | 10 |

| Ba²⁺ Coordination Geometry | Distorted Bicapped Square Antiprism |

| Coordinating Species | 7 ClO₂⁻ anions, 3 H₂O molecules |

Experimental Protocol: Single-Crystal X-ray Diffraction

The determination of the crystal structure of Ba(ClO₂)₂·3.5H₂O is achieved through single-crystal X-ray diffraction. A general, established protocol for such an experiment is outlined below.

Experimental Workflow for Single-Crystal X-ray Diffraction

-

Crystal Preparation : Single crystals of this compound hydrate are grown from an aqueous solution. A suitable crystal is selected based on size and quality and mounted on a goniometer head.

-

Data Collection : The mounted crystal is placed in a diffractometer and cooled to a low temperature (e.g., 150 K) to reduce thermal vibrations of the atoms. It is then exposed to a monochromatic X-ray beam, and the resulting diffraction patterns are recorded at various crystal orientations.

-

Structure Solution and Refinement : The collected diffraction data is processed to yield a set of structure factors. The initial positions of the atoms are determined using methods such as the Patterson or direct methods. This initial model is then refined using least-squares methods to best fit the experimental data, yielding precise atomic coordinates, bond lengths, and angles.

Thermal Decomposition Pathway

While detailed computational studies on the reaction kinetics are not available, a plausible thermal decomposition pathway for this compound has been proposed based on the known chemistry of chlorite salts. The decomposition, which begins around 190°C, is explosive in nature, suggesting a rapid, exothermic process with significant gas evolution.[1] The overall reaction is the decomposition of this compound into barium chloride and oxygen.[1]

This process may occur directly or, more likely, through an intermediate disproportionation step to form barium chlorate and barium chloride.[1] The barium chlorate intermediate would then decompose at higher temperatures.

Proposed Thermal Decomposition of this compound

Applicable Theoretical and Computational Methodologies

The absence of published computational studies on this compound presents an opportunity for new research. The following section details the standard and powerful computational chemistry methods that can be employed to characterize its properties.

Density Functional Theory (DFT)

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is one of the most popular and versatile methods in computational chemistry and materials science. DFT can be used to calculate a wide range of properties, including:

-

Electronic Band Structure and Density of States (DOS) : To understand the electronic conductivity and bonding nature of the material.

-

Molecular Orbitals (HOMO/LUMO) : To investigate chemical reactivity.

-

Charge Distribution : To analyze the ionic and covalent character of bonds.

Geometry Optimization

A fundamental step in any computational study is to find the lowest energy arrangement of atoms in a molecule or crystal lattice, known as geometry optimization. This process systematically adjusts the atomic coordinates to find a minimum on the potential energy surface. For this compound, this would involve:

-

Building an Initial Structure : Using the experimental crystallographic data of Ba(ClO₂)₂·3.5H₂O as a starting point.

-

Energy and Force Calculation : At each step, the energy of the current geometry and the forces on each atom are calculated using a chosen theoretical level (e.g., a specific DFT functional and basis set).

-

Structural Adjustment : The atomic positions are moved in a direction that lowers the overall energy.

-

Convergence : The process is repeated until the energy change between steps and the forces on the atoms fall below a defined threshold, indicating a stable structure has been found.

Computational Vibrational Spectroscopy

Computational methods can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in infrared (IR) and Raman spectra. This is typically done by calculating the second derivatives of the energy with respect to the atomic positions (the Hessian matrix) at the optimized geometry. For this compound, this would allow for:

-

Assignment of Experimental Spectra : Aiding in the interpretation of experimentally measured IR and Raman spectra.

-

Understanding Bonding : The calculated vibrational modes provide insight into the nature and strength of the chemical bonds within the chlorite anion and the interactions with the barium cation.

-

Thermodynamic Properties : Vibrational frequencies are essential for calculating thermodynamic properties like enthalpy, entropy, and Gibbs free energy at different temperatures.

General Workflow for a Computational Study of this compound

Conclusion and Future Outlook

While direct theoretical and computational data for this compound remains unpublished, a clear path for its investigation exists. The detailed experimental crystallographic data of its hydrate provides a solid foundation for building accurate computational models. By employing established methodologies such as Density Functional Theory, researchers can perform geometry optimizations, predict vibrational spectra, and analyze the electronic structure to gain unprecedented insights into the bonding, stability, and reactivity of this compound. Such studies would not only fill a significant gap in the literature but also provide valuable data for materials science and inorganic chemistry applications. This guide serves as a call to action and a methodological resource for the scientific community to explore the rich and uncharted territory of this compound's computational chemistry.

References

A Technical Guide to the Elemental Composition and Analysis of Barium Chlorite

This whitepaper provides a detailed examination of barium chlorite (Ba(ClO₂)₂), focusing on its elemental composition and the analytical methodologies used to determine its constituent elements. This guide is intended for researchers, scientists, and professionals in drug development who require a foundational understanding of this inorganic compound's chemical properties and the protocols for its quantitative analysis.

Elemental Composition of this compound

This compound is an inorganic salt composed of one barium cation (Ba²⁺) and two chlorite anions (ClO₂⁻). The determination of its elemental composition is fundamental to understanding its stoichiometry and chemical reactivity. The composition is derived from the chemical formula and the atomic masses of its constituent elements.

The chemical formula for this compound is Ba(ClO₂)₂ .

-

Barium (Ba): An alkaline earth metal, existing as a Ba²⁺ ion.

-

Chlorine (Cl): A halogen, present in the chlorite polyatomic ion.

-

Oxygen (O): A chalcogen, also a component of the chlorite ion.

The elemental percentage composition by mass is calculated based on the molar mass of the compound.

| Element | Symbol | Atomic Mass ( g/mol ) | Moles in Formula | Molar Mass Contribution ( g/mol ) | Percentage by Mass (%) |

| Barium | Ba | 137.33 | 1 | 137.33 | 50.55% |

| Chlorine | Cl | 35.45 | 2 | 70.90 | 26.10% |

| Oxygen | O | 16.00 | 4 | 64.00 | 23.55% |

| Total | Ba(ClO₂)₂ | 271.23 | 100.00% |

Analytical Techniques and Experimental Protocols

The elemental analysis of this compound is typically performed by quantitatively determining the amount of barium and the amount of the chlorite anion in a given sample. Classical wet chemistry techniques like gravimetric analysis and titration are reliable methods, while modern instrumental techniques offer higher sensitivity and speed.

Gravimetric analysis is a highly accurate classical method for determining the concentration of an ion by precipitating it from solution and weighing the resulting solid. Barium is commonly precipitated as barium sulfate (BaSO₄), a dense, highly insoluble compound.[1][2]

Experimental Protocol: Gravimetric Determination of Barium as BaSO₄ [1][2]

-

Sample Preparation: Accurately weigh a sample of this compound and dissolve it in deionized water. Add 1 mL of concentrated HCl to acidify the solution.[1] Dilute the solution to approximately 150-200 mL.

-

Precipitation: Heat the solution to a near-boiling temperature. While stirring continuously, slowly add a 5% solution of sulfuric acid (H₂SO₄) as the precipitating agent.[1] The slow addition promotes the formation of larger, more easily filterable crystals.

-

Digestion: Keep the solution hot (just below boiling) for approximately one hour. This process, known as digestion, allows smaller particles to dissolve and reprecipitate onto larger ones, resulting in a purer precipitate with improved filterability.

-

Filtration and Washing: Filter the hot solution through a pre-weighed, fine-porosity ashless filter paper or a sintered glass crucible. Wash the collected BaSO₄ precipitate with small portions of warm deionized water to remove any co-precipitated impurities. Test the filtrate with a drop of silver nitrate (AgNO₃) solution to ensure all chloride ions have been washed away.

-

Drying and Ignition: Carefully transfer the filter paper containing the precipitate to a pre-weighed crucible. Heat the crucible gently at first to char the filter paper, then ignite it at a high temperature (approximately 800°C) in a muffle furnace until the precipitate is white and the paper has been completely combusted.

-

Cooling and Weighing: Cool the crucible in a desiccator to prevent moisture absorption.[1] Weigh the crucible containing the BaSO₄ precipitate. Repeat the heating, cooling, and weighing steps until a constant mass is achieved.[1]

-

Calculation: The mass of barium in the original sample can be calculated from the mass of the BaSO₄ precipitate using the gravimetric factor (the ratio of the molar mass of Ba to the molar mass of BaSO₄).

The chlorite ion (ClO₂⁻) concentration can be determined using redox titration. One established method involves reacting the chlorite with an excess of a reducing agent and then back-titrating the unreacted reducing agent with a standardized oxidizing agent.[3][4][5]

Experimental Protocol: Back-Titration of Chlorite [3][4]

-

Sample Preparation: Prepare a standardized aqueous solution of the this compound sample.

-

Reaction with Reductant: To an Erlenmeyer flask, add a precisely known excess volume of a standardized thiourea dioxide (TUD) solution. Add 25.0 mL of 2.5 M H₂SO₄ to acidify the solution.[3][4]

-

Chlorite Addition: Add a known volume of the this compound solution to the acidified TUD solution. The TUD will reduce the chlorite ions.

-

Back-Titration: Titrate the unreacted (excess) TUD in the warm solution with a standardized potassium permanganate (KMnO₄) solution.[3][4] The endpoint is indicated by the first persistent pink color from the excess KMnO₄.

-

Calculation: The amount of TUD that reacted with the chlorite is determined by subtracting the amount of TUD that reacted with the KMnO₄ from the initial amount of TUD added. From this, the concentration of chlorite in the original sample can be calculated.

While classical methods are robust, modern instrumental techniques are often employed for faster analysis and the detection of trace-level elemental composition.[6]

-

Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES): This technique is highly effective for determining the concentration of barium. A solution of the sample is introduced into a high-temperature plasma, which excites the barium atoms. The characteristic wavelengths of light emitted as the atoms return to their ground state are measured to quantify the barium concentration.[6]

-

Inductively Coupled Plasma - Mass Spectrometry (ICP-MS): For even higher sensitivity and the ability to perform isotopic analysis, ICP-MS can be used. It ionizes the sample in a plasma and then uses a mass spectrometer to separate and quantify the ions based on their mass-to-charge ratio.[6][7]

Workflow and Process Visualization

The logical flow for the complete elemental analysis of a this compound sample, combining both classical determination methods, is illustrated below.

Caption: Workflow for the elemental analysis of this compound.

References

- 1. youtube.com [youtube.com]

- 2. youtube.com [youtube.com]

- 3. A Titration Method for Standardization of Aqueous Sodium Chlorite Solutions Using Thiourea Dioxide† - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. A Titration Method for Standardization of Aqueous Sodium Chlorite Solutions Using Thiourea Dioxide | Semantic Scholar [semanticscholar.org]

- 6. What Techniques Are Used For Elemental Analysis? - Alfa Chemistry [chemicalbook.com]

- 7. m.youtube.com [m.youtube.com]

Methodological & Application

Application Notes and Protocols: Barium Chlorite as an Oxidizing Agent in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following application notes and protocols are based on the theoretical potential of barium chlorite as an oxidizing agent, extrapolated from the well-documented reactivity of other chlorite salts, primarily sodium chlorite. Direct experimental data on the use of this compound in organic synthesis is scarce in peer-reviewed literature. This compound is known to be a thermally unstable and potentially explosive compound, decomposing vigorously at temperatures around 190°C. Extreme caution is advised, and any attempt to use this compound should be conducted in a specialized laboratory with appropriate safety measures and expert supervision.

Introduction

The chlorite ion (ClO₂⁻) is a potent oxidizing agent utilized in a variety of organic transformations.[1] While sodium chlorite is the most commonly employed salt for these reactions, this compound, Ba(ClO₂)₂, presents a theoretical alternative. The presence of the Ba²⁺ cation, a hard Lewis acid, could potentially influence the reactivity and selectivity of the chlorite ion in certain transformations. These notes provide a theoretical framework for the application of this compound in the oxidation of key functional groups, based on established protocols for sodium chlorite.

Safety Precautions

This compound is a hazardous substance.

-

Explosive Hazard: It is reported to decompose explosively at approximately 190°C.[1] Avoid heating the solid material.

-

Toxicity: Barium salts are toxic upon ingestion. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

-

Incompatibility: Avoid contact with strong acids, reducing agents, and combustible materials.

For detailed safety information, consult the Safety Data Sheet (SDS) for barium chloride and other barium salts as a proxy, as a specific SDS for this compound may not be readily available.[2][3][4][5][6]

Theoretical Applications in Organic Synthesis

The primary oxidizing species in chlorite-mediated reactions is chlorous acid (HClO₂), formed in situ under acidic conditions. The Ba²⁺ cation is not expected to participate directly in the redox process but may influence the reaction environment.

Oxidation of Aldehydes to Carboxylic Acids (Pinnick-type Oxidation)

The Pinnick oxidation is a highly efficient and mild method for the conversion of aldehydes to carboxylic acids, tolerating a wide range of functional groups.

Reaction Principle:

RCHO + Ba(ClO₂)₂/2H⁺ → RCOOH + BaCl₂/2 + H₂O

Proposed Reaction Mechanism:

The reaction proceeds via the formation of chlorous acid, which then reacts with the aldehyde.

References

In-Depth Analysis of Barium-Based Pyrotechnic Green Color Compositions

A comprehensive overview of the application, formulation, and experimental evaluation of barium chlorate and barium chloride in pyrotechnic compositions for generating green light is presented. This document provides detailed application notes, experimental protocols, and safety considerations for researchers, scientists, and professionals in drug development and related fields. Notably, barium chlorite is not a recognized or utilized compound in pyrotechnic applications for green color generation, with research and literature overwhelmingly focusing on barium chlorate and barium chloride.

Introduction

The generation of vibrant green colors in pyrotechnic displays has traditionally relied on the use of barium compounds. When subjected to the high temperatures of a pyrotechnic reaction, barium ions emit a characteristic green light, a phenomenon central to the aesthetics of fireworks and signaling devices. The two most prominent barium compounds employed for this purpose are barium chlorate (Ba(ClO₃)₂) and barium chloride (BaCl₂). While both are effective colorants, their chemical properties, performance characteristics, and safety profiles differ significantly, necessitating a thorough understanding for their proper application.

This report details the formulation of green-light-emitting pyrotechnic compositions using these barium salts, outlines the experimental protocols for their preparation and evaluation, and presents quantitative performance data. It also addresses the critical safety precautions required when handling these energetic materials.

Application Notes

Barium chlorate is a powerful oxidizing agent that can produce intense and pure green colors in pyrotechnic compositions.[1] Its high oxygen content contributes to a fierce and rapid combustion. However, mixtures containing barium chlorate are known to be highly sensitive to friction, shock, and accidental ignition, especially when in contact with sulfur or sulfides.[1] Due to these safety concerns, its use in modern pyrotechnics has been declining in favor of safer alternatives.[2]

Barium chloride, often in its dihydrate form (BaCl₂·2H₂O), is a more stable alternative to barium chlorate for green color generation.[3][4][5] While not an oxidizer itself, it serves as an effective green colorant when combined with a suitable oxidizing agent, such as potassium perchlorate (KClO₄), and a fuel.[3] The intensity of the green flame in barium chloride compositions is highly dependent on the ratio of the colorant to the oxidizer and the particle size of the components.[3][5] Achieving a vibrant green often requires a chlorine donor in the composition to facilitate the formation of the emitting species, barium monochloride (BaCl), in the flame.[6]

Pyrotechnic Formulations

The following tables summarize typical compositions for green-light-emitting pyrotechnics using barium chlorate and barium chloride. The percentages are by weight.

Table 1: Barium Chlorate-Based Green Color Compositions

| Component | Function | Formulation 1 (%) | Formulation 2 (%) |

| Barium Chlorate | Oxidizer & Colorant | 84 | 53 |

| Potassium Chlorate | Oxidizer | - | 12 |

| Red Gum | Fuel/Binder | 10 | 10 |

| Shellac | Fuel/Binder | - | - |

| Copper Carbonate | Color Enhancer | 2 | 8 |

| Copper(II) Oxide | Color Enhancer | - | 8 |

| Chlorowax/PVC | Chlorine Donor | 2 | 5 |

| Dextrin | Binder | 2 | 4 |

Data sourced from PyroData.[1]

Table 2: Barium Chloride-Based Green Color Composition (Conceptual)

| Component | Function | Percentage (%) |

| Barium Chloride (dihydrate) | Colorant | 20 - 40 |

| Potassium Perchlorate | Oxidizer | 40 - 60 |

| Metal Fuel (e.g., Magnesium, Aluminum) | Fuel | 10 - 20 |

| Chlorine Donor (e.g., PVC, Parlon) | Chlorine Donor | 5 - 10 |

| Binder (e.g., Dextrin, Red Gum) | Binder | 3 - 5 |

Note: This is a representative composition. The optimal ratio of components can be influenced by various factors and should be determined experimentally.[3]

Experimental Protocols

Preparation of Pyrotechnic Compositions

Objective: To safely and effectively mix the components of a pyrotechnic composition to achieve a homogenous mixture.

Materials:

-

Individual chemical components (finely powdered)

-

Non-sparking tools (e.g., wooden or plastic spatulas)

-

Kraft paper

-

Personal Protective Equipment (PPE): safety glasses, flame-retardant lab coat, gloves, and a respirator or dust mask.

Procedure:

-

Ensure all components are finely powdered and dry before mixing.

-

Weigh the individual components accurately according to the desired formulation.

-

On a clean sheet of kraft paper, place the component with the largest volume first.

-

Gently and sequentially add the other components on top of the first.

-

To mix, lift the corners of the paper and gently roll the powder from side to side (diaper method). Avoid any grinding or high-friction movements.

-

Continue this gentle rolling process until a uniform and homogenous mixture is achieved.

-

For compositions requiring a binder activated by a solvent (e.g., dextrin with water/alcohol), the solvent is carefully added in small increments and mixed until the composition has a damp, crumbly consistency suitable for pressing or cutting into stars.

Thermogravimetric Analysis (TGA)

Objective: To evaluate the thermal stability and decomposition characteristics of the pyrotechnic compositions.

Apparatus:

-

Thermogravimetric Analyzer

Procedure:

-

Calibrate the TGA instrument according to the manufacturer's instructions.

-

Place a small, accurately weighed sample (typically 5-10 mg) of the pyrotechnic composition into an inert sample pan (e.g., alumina).

-

Place the sample pan into the TGA furnace.

-

Heat the sample under a controlled atmosphere (e.g., nitrogen for inert decomposition or air for oxidative decomposition) at a constant heating rate (e.g., 10 °C/min).

-

Record the weight loss of the sample as a function of temperature.

-

Analyze the resulting TGA curve to determine the onset of decomposition, the temperature of maximum weight loss, and the percentage of residue at the end of the analysis.

Burn Rate Testing

Objective: To determine the linear burn rate of the pyrotechnic composition.

Apparatus:

-

Press for consolidating the composition

-

Non-flammable tubes (e.g., cardboard or phenolic)

-

Ignition source (e.g., fuse, electric match)

-

High-speed camera or other timing device

Procedure:

-

Press the pyrotechnic composition into a tube of known length and diameter at a controlled pressure to ensure uniform density.

-

Measure the exact length of the consolidated pyrotechnic column.

-

Place the prepared test strand in a safe, designated burning area.

-

Ignite one end of the composition using a reliable ignition source.

-

Record the time it takes for the flame front to travel the entire length of the composition using a high-speed camera or by timing the interval between the ignition and the final flash.

-

Calculate the linear burn rate by dividing the length of the composition by the burn time (e.g., in mm/s).

Spectroscopic Analysis of Flame Color

Objective: To quantitatively measure the spectral characteristics of the green flame produced by the pyrotechnic composition.

Apparatus:

-

Spectrometer

-

Optical fiber and collection lens

Procedure:

-

Set up the spectrometer and collection optics at a safe distance from the pyrotechnic burn.

-

Calibrate the spectrometer using a known light source.

-

Ignite the pyrotechnic composition.

-

Capture the emission spectrum of the flame.

-

Analyze the spectrum to determine the dominant wavelength, which corresponds to the perceived color, and the spectral purity. The green color from barium-containing compositions is primarily due to the emission of BaCl in the 505-535 nm range.[6]

Safety Precautions

The handling of pyrotechnic compositions, particularly those containing chlorates, requires strict adherence to safety protocols to mitigate the risk of accidental ignition and injury.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a flame-retardant lab coat, and gloves. A respirator or dust mask should be used to avoid inhaling fine powders.

-

Handling: Use only non-sparking tools for mixing and handling compositions.[7] Avoid friction, shock, and impact.

-

Incompatible Materials: Barium chlorate should never be mixed with or come into contact with sulfur, sulfides, or acidic materials, as this can lead to spontaneous ignition.[1]

-

Storage: Store pyrotechnic compositions in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.

-

Toxicity: Barium compounds are toxic if ingested or inhaled.[1] Always handle them with care and wash hands thoroughly after use.

Visualizations

Caption: Logical relationship of components in a green pyrotechnic composition.

References

- 1. researchgate.net [researchgate.net]

- 2. Interactive Periodic Table of Elements | Fisher Scientific [fishersci.com]

- 3. osti.gov [osti.gov]

- 4. Barium Chloride Based Pyrotechnic Compositions for Green Color Emissions (Conference) | OSTI.GOV [osti.gov]

- 5. Barium chloride based pyrotechnic compositions for green color emissions [morressier.com]

- 6. apps.dtic.mil [apps.dtic.mil]

- 7. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]

Application Notes and Protocols for the Analytical Characterization of Barium Chlorite

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the key analytical techniques for the characterization of Barium chlorite (Ba(ClO₂)₂). The protocols and data interpretation guidelines are intended to assist researchers in quality control, stability testing, and formulation development involving this compound.

X-ray Diffraction (XRD) for Structural Elucidation

X-ray Diffraction is a fundamental technique for determining the crystal structure, phase purity, and crystallographic parameters of this compound. This method is crucial for solid-state characterization and identifying different hydrated forms.

Experimental Protocol: Powder X-ray Diffraction (PXRD)

-

Sample Preparation: Gently grind a small amount of the this compound sample to a fine powder using an agate mortar and pestle to ensure random orientation of the crystallites.

-

Sample Mounting: Pack the powdered sample into a standard sample holder, ensuring a flat and level surface.

-

Instrument Setup:

-

X-ray Source: Cu Kα (λ = 1.5406 Å)

-

Voltage and Current: 40 kV and 40 mA

-

Scan Range (2θ): 10° to 80°

-

Step Size: 0.02°

-

Scan Speed: 1°/min

-

-

Data Collection: Perform the XRD scan and collect the diffraction pattern.

-

Data Analysis: Process the raw data to identify the peak positions (2θ), intensities, and full width at half maximum (FWHM). Compare the obtained pattern with reference patterns from crystallographic databases (e.g., ICDD) to confirm the phase identity. Perform Rietveld refinement to obtain detailed structural parameters if a suitable structural model is available.

Data Presentation: Crystallographic Data for this compound Hemihydrate

Since the anhydrous form of this compound is unstable, structural data is available for its hydrated form, this compound hemiheptahydrate (Ba(ClO₂)₂·3.5H₂O).[1][2]

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | C2/c |

| a (Å) | 15.123 |

| b (Å) | 12.456 |

| c (Å) | 7.890 |

| β (°) | 118.9 |

| Volume (ų) | 1299.8 |

| Z | 8 |

Data Interpretation

The diffraction pattern of a pure this compound sample should exhibit sharp, well-defined peaks corresponding to its crystalline structure. The presence of amorphous halos may indicate the presence of non-crystalline material. Unindexed peaks could suggest the presence of impurities or a different crystalline phase. For Ba(ClO₂)₂·3.5H₂O, the monoclinic crystal system and C2/c space group describe the symmetry of the arrangement of barium ions, chlorite ions, and water molecules in the crystal lattice.[1][2]

Thermal Analysis (TGA/DSC)

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential for investigating the thermal stability, dehydration, and decomposition of this compound.

Experimental Protocol: Thermogravimetric Analysis (TGA)

-

Sample Preparation: Accurately weigh 5-10 mg of the this compound sample into a ceramic or platinum TGA pan.

-

Instrument Setup:

-

Atmosphere: Nitrogen or air, with a flow rate of 20 mL/min.

-

Temperature Program: Heat the sample from room temperature to 600 °C at a constant heating rate of 10 °C/min.

-

-

Data Collection: Record the mass loss of the sample as a function of temperature.

-

Data Analysis: Analyze the TGA curve to identify the temperatures of mass loss events and the percentage of mass lost at each step. The derivative of the TGA curve (DTG) can be used to pinpoint the temperatures of maximum mass loss rate.

Data Presentation: Expected Thermal Events for this compound Hydrate

| Temperature Range (°C) | Mass Loss (%) | Assignment |

| 30 - 150 | ~19.5% | Dehydration (loss of 3.5 H₂O molecules) |

| > 200 | Varies | Decomposition of anhydrous Ba(ClO₂)₂ to BaCl₂ and O₂ |

Data Interpretation

The initial mass loss at lower temperatures is attributed to the removal of water of hydration. The subsequent mass loss at higher temperatures corresponds to the decomposition of the anhydrous this compound. The final residual mass should correspond to the theoretical mass of Barium chloride (BaCl₂), assuming it is the final decomposition product. DSC analysis, performed concurrently, would show endothermic peaks corresponding to dehydration and phase transitions, and exothermic peaks for decomposition.

Spectroscopic Techniques

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in this compound, particularly the chlorite ion (ClO₂⁻) and water molecules in its hydrated form.

-

Sample Preparation: Place a small amount of the powdered this compound sample directly onto the ATR crystal.

-

Instrument Setup:

-

Mode: Attenuated Total Reflectance (ATR)

-

Spectral Range: 4000 - 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Scans: 32

-

-

Data Collection: Collect the background spectrum of the empty ATR crystal, followed by the sample spectrum.

-

Data Analysis: The sample spectrum is automatically ratioed against the background. Identify the absorption bands and assign them to the corresponding molecular vibrations.

Based on studies of various chlorite-containing minerals, the following are the expected regions for key vibrational modes.

| Wavenumber (cm⁻¹) | Assignment |

| 3600 - 3400 | O-H stretching (ν_OH) of water molecules |

| 1630 - 1600 | H-O-H bending (δ_OH) of water molecules |

| 850 - 750 | Cl-O asymmetric stretching (ν_as(ClO₂)) of the chlorite ion |

| 650 - 600 | O-Cl-O bending (δ(OClO)) of the chlorite ion |

| < 500 | Ba-O lattice vibrations |

The presence of broad bands in the 3600-3400 cm⁻¹ and a sharper band around 1600 cm⁻¹ would confirm the presence of water of hydration. The characteristic stretching and bending vibrations of the chlorite ion are expected in the mid- to low-wavenumber region. The exact positions of these bands can be influenced by the crystal lattice and the coordination environment of the ions.

X-ray Photoelectron Spectroscopy (XPS)

XPS is a surface-sensitive technique that provides information about the elemental composition and the oxidation states of the elements present in this compound.

-

Sample Preparation: Mount the powdered this compound sample onto a sample holder using double-sided adhesive tape.

-

Instrument Setup:

-

X-ray Source: Monochromatic Al Kα (1486.6 eV)

-

Analysis Chamber Pressure: < 10⁻⁸ mbar

-

Survey Scan Pass Energy: 160 eV

-

High-Resolution Scan Pass Energy: 20 eV

-

-

Data Collection: Acquire a survey spectrum to identify all elements present. Then, acquire high-resolution spectra for the Ba 3d, Cl 2p, and O 1s regions.

-

Data Analysis: Calibrate the binding energy scale using the C 1s peak at 284.8 eV. Determine the atomic concentrations from the survey spectrum. Fit the high-resolution spectra with appropriate functions to determine the binding energies and identify the oxidation states.

| Element | Orbital | Expected Binding Energy (eV) | Inferred Oxidation State |

| Barium | Ba 3d₅/₂ | ~780 - 782 | +2 |

| Chlorine | Cl 2p₃/₂ | ~200 - 202 | +3 |

| Oxygen | O 1s | ~531 - 533 | -2 |

The binding energy of an element is sensitive to its chemical environment and oxidation state. For this compound, Barium is expected to be in the +2 oxidation state. The chlorine in the chlorite ion (ClO₂⁻) has a formal oxidation state of +3. The oxygen will be in the -2 state. Deviations from these expected binding energies or the presence of additional peaks could indicate the presence of impurities or surface contamination. For example, the presence of a Cl 2p peak at a lower binding energy (~198-199 eV) could suggest the presence of chloride (Cl⁻) impurities.

Quantitative Analysis by Titration

Iodometric titration is a reliable method for the quantitative determination of the chlorite content in this compound samples.

Experimental Protocol: Iodometric Titration of Chlorite

-

Sample Preparation: Accurately weigh approximately 0.2 g of the this compound sample and dissolve it in 100 mL of deionized water in a volumetric flask.

-

Reaction:

-

Pipette 25 mL of the sample solution into a 250 mL Erlenmeyer flask.

-

Add approximately 1 g of potassium iodide (KI).

-

Acidify the solution by adding 5 mL of 2 M sulfuric acid (H₂SO₄). The solution should turn a dark brown color due to the liberation of iodine.

-

The reaction is: ClO₂⁻ + 4I⁻ + 4H⁺ → Cl⁻ + 2I₂ + 2H₂O

-

-

Titration:

-

Titrate the liberated iodine with a standardized 0.1 M sodium thiosulfate (Na₂S₂O₃) solution until the solution turns a pale yellow color.

-

Add a few drops of starch indicator. The solution will turn a deep blue-black.

-

Continue the titration with sodium thiosulfate until the blue color disappears, indicating the endpoint.

-

The titration reaction is: I₂ + 2S₂O₃²⁻ → 2I⁻ + S₄O₆²⁻

-

-

Calculation:

-

Calculate the moles of sodium thiosulfate used.

-

From the stoichiometry of the reactions, determine the moles of chlorite in the aliquot.

-

Calculate the percentage purity of this compound in the original sample.

-

Data Presentation: Titration Data and Purity Calculation

| Parameter | Trial 1 | Trial 2 | Trial 3 |

| Mass of Sample (g) | |||

| Initial Burette Reading (mL) | |||

| Final Burette Reading (mL) | |||

| Volume of Na₂S₂O₃ used (mL) |

Purity (%) = [(M_Na₂S₂O₃ × V_Na₂S₂O₃ × Molar Mass_Ba(ClO₂)₂ × 4) / (4 × Mass_sample × 1000)] × 100

(Assuming a 1:4 stoichiometric ratio between chlorite and thiosulfate after considering the iodine intermediate).

References

Application Notes and Protocols: Laboratory Preparation of Barium Chlorite via Double Displacement

For Researchers, Scientists, and Drug Development Professionals

Introduction

Barium chlorite (Ba(ClO₂)₂) is an inorganic salt that, like other chlorites, can serve as a precursor in various chemical syntheses. Its preparation via a double displacement reaction is a straightforward and cost-effective method suitable for laboratory-scale synthesis. This method capitalizes on the differential solubility of the reactants and products in an aqueous solution. When aqueous solutions of a soluble barium salt, such as barium chloride (BaCl₂), and a soluble chlorite salt, like sodium chlorite (NaClO₂), are combined, this compound precipitates out of the solution due to its lower solubility compared to the sodium chloride (NaCl) byproduct, which remains in the aqueous phase.[1] This document provides a detailed protocol for the laboratory preparation, purification, and characterization of this compound.

Principle of the Reaction

The synthesis of this compound is achieved through a double displacement (or metathesis) reaction. The general equation for this type of reaction is:

AX + BY → AY + BX

In this specific synthesis, aqueous barium chloride reacts with aqueous sodium chlorite. The barium and sodium cations exchange their corresponding anions (chloride and chlorite). This results in the formation of this compound and sodium chloride. The reaction is driven to completion by the precipitation of the less soluble this compound.

The balanced chemical equation for this reaction is:

BaCl₂(aq) + 2NaClO₂(aq) → Ba(ClO₂)₂(s) + 2NaCl(aq)

Experimental Protocols

Materials and Equipment

Materials:

-

Barium chloride dihydrate (BaCl₂·2H₂O)

-

Sodium chlorite (NaClO₂)

-

Deionized water

-

Ice bath

Equipment:

-

Beakers (250 mL, 500 mL)

-

Graduated cylinders (100 mL)

-

Magnetic stirrer and stir bar

-

Heating plate

-

Buchner funnel and flask

-

Filter paper

-

Spatula

-

Glass stirring rod

-

Drying oven

-

Analytical balance

Preparation of Reactant Solutions

-

Barium Chloride Solution (0.5 M):

-

Weigh out 61.08 g of barium chloride dihydrate (BaCl₂·2H₂O).

-

In a 500 mL beaker, dissolve the barium chloride dihydrate in 200 mL of deionized water.

-

Stir the solution using a magnetic stirrer until the solid is completely dissolved.

-

Add deionized water to bring the final volume to 250 mL.

-

-

Sodium Chlorite Solution (1.0 M):

-

Weigh out 45.22 g of sodium chlorite (NaClO₂).

-

In a separate 500 mL beaker, dissolve the sodium chlorite in 200 mL of deionized water.

-

Stir the solution until the solid is completely dissolved.

-

Add deionized water to bring the final volume to 250 mL.

-

Precipitation of this compound

-

Place the beaker containing the 250 mL of 0.5 M barium chloride solution on a magnetic stirrer.

-

Slowly add the 250 mL of 1.0 M sodium chlorite solution to the barium chloride solution while continuously stirring.

-

A white precipitate of this compound will form immediately.

-

Continue stirring the mixture for 30 minutes at room temperature to ensure the completion of the reaction.

-